molecular formula C15H14FNO5S B6625146 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid

2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid

Cat. No. B6625146
M. Wt: 339.3 g/mol
InChI Key: WYGDNPCHPQYPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid, also known as BAY 94-8862, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models.

Mechanism of Action

The mechanism of action of 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound selectively inhibits the COX-2 isoform, which is upregulated in inflamed tissues and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 reduces the production of pro-inflammatory mediators and thereby alleviates pain and inflammation.
Biochemical and Physiological Effects
2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. In addition, this compound has been shown to exhibit a favorable safety profile with no significant adverse effects observed in preclinical studies. Furthermore, 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 has been shown to exhibit a longer half-life compared to other NSAIDs, which may lead to a more sustained therapeutic effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an ideal candidate for studying various disease conditions associated with inflammation and pain. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862. One potential direction is to investigate the potential therapeutic applications of this compound in various disease conditions, including cancer and neurodegenerative diseases. Another potential direction is to investigate the potential synergistic effects of 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 with other therapeutic agents, which may lead to a more potent therapeutic effect. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans, which may pave the way for its clinical development.

Synthesis Methods

The synthesis of 2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 involves the reaction of 2-fluoro-4-nitrophenol with propargyl bromide, followed by the reaction of the resulting product with but-2-ynylamine and sodium sulfite. The final product is obtained by the reaction of the intermediate product with 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid. The overall yield of the synthesis process is approximately 30%.

Scientific Research Applications

2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid 94-8862 has been extensively studied for its potential therapeutic applications in various disease conditions, including rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines.

properties

IUPAC Name

2-[4-[but-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-3-5-9-17(8-4-2)23(20,21)12-6-7-14(13(16)10-12)22-11-15(18)19/h2,6-7,10H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGDNPCHPQYPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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